Magnesium hydroxycarbonate

Pharmaceutical Excipient Catalyst Support Adsorbent

For direct compression tablets, variable excipient compressibility leads to capping. This directly compressible magnesium hydroxycarbonate (BET ≥44 m²/g, D₅₀ 20-60 μm) ensures robust production without granulation. • Achieves tablet hardness >80 N, friability <0.2% at 10-20 kN • High-surface-area grade (25-70 m²/g) provides ordered mixture carrier for homogeneous low-dose API distribution. Supplied with CoA; ambient shipping.

Molecular Formula CH2MgO4
Molecular Weight 102.33 g/mol
CAS No. 16509-24-3
Cat. No. B096028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium hydroxycarbonate
CAS16509-24-3
Synonymsanhydrous magnesium carbonate
C.I. 77713
carbonic acid, magnesium salt (1:1), hydrate
CI 77713
E-504
magnesite
magnesite (Mg(CO3))
magnesium carbonate
magnesium carbonate (1:1) hydrate
magnesium carbonate anhydrous
MgCO3.3H2O
nesquehonite
Molecular FormulaCH2MgO4
Molecular Weight102.33 g/mol
Structural Identifiers
SMILES[H+].C(=O)([O-])[O-].[OH-].[Mg+2]
InChIInChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2
InChIKeyOUHCLAKJJGMPSW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Hydroxycarbonate Procurement Guide


Magnesium hydroxycarbonate (CAS 16509-24-3), also known as basic magnesium carbonate or magnesium hydroxide carbonate, is a hydrated basic magnesium carbonate with the general formula xMgCO₃·yMg(OH)₂·zH₂O [1]. It exists in two primary commercial forms—light and heavy—which differ in their degree of hydration, with the light form containing four water molecules and the heavy form containing five [2]. This compound is characterized by very low aqueous solubility, a layered crystal structure, and an endothermic decomposition profile that releases water and carbon dioxide upon heating [3]. These properties underpin its applications as a pharmaceutical excipient, flame retardant additive, and catalyst precursor, where specific physicochemical characteristics dictate functional performance.

Hydration Variant Light (4 H₂O) or heavy (5 H₂O) forms influence bulk density and compressibility
Thermal Behavior Two-stage endothermic decomposition provides controlled gas release
Aqueous Profile Very low solubility suits solid-state carrier and filler applications

Why Magnesium Hydroxycarbonate Cannot Be Substituted


Although magnesium hydroxycarbonate, magnesium carbonate, magnesium hydroxide, and hydrotalcite share a common magnesium cation, their distinct hydration states, crystal structures, and thermal decomposition behaviors produce marked differences in functional performance [1]. The hydrated nature of magnesium hydroxycarbonate yields a lower bulk density and higher specific surface area compared to anhydrous magnesium carbonate, which directly impacts compressibility in tablet formulations and reinforcement efficiency in polymer composites [2]. Furthermore, its two-stage thermal decomposition—involving dehydration followed by decarbonation—differs fundamentally from the single-step endothermic decomposition of magnesium hydroxide, resulting in divergent flame retardant mechanisms and processing windows [3]. Substitution without careful characterization of these parameters can lead to formulation failure, compromised material properties, or regulatory non-compliance.

Hydration & Density
Substituting with anhydrous magnesium carbonate alters bulk density and surface area, potentially affecting tablet compressibility and polymer reinforcement.
Decomposition Mechanism
Magnesium hydroxycarbonate's two-stage gas release differs from the single-stage decomposition of magnesium hydroxide, shifting flame retardant dynamics and processing windows.
Crystal Structure & Porosity
The layered hydroxycarbonate structure supports intumescent charring; simple hydroxides lack this mechanism, which may reduce fire-safety performance in composites.

Quantitative Evidence vs. Comparator Compounds


BET Surface Area and Pore Volume

Magnesium hydroxycarbonate exhibits a BET surface area range of 25 to 70 m²/g, with preferred embodiments exceeding 44 m²/g, which is substantially higher than conventional magnesium carbonate and magnesium hydroxide [1]. This elevated surface area is accompanied by a bulk density of 0.40–0.60 g/mL and a tapped density of 0.50–0.80 g/mL, facilitating its use as a porous carrier for functional ingredients [1]. In contrast, heavy magnesium carbonate (CAS 12125-28-9) displays a density of 2.16 g/cm³ and lacks the high surface area required for effective adsorption .

BET Surface Area
Cross-study comparable
25–70 m²/g (preferred >44 m²/g) vs. comparator without reported high surface area
Higher surface area supports adsorption and carrier applications
Measured by nitrogen adsorption; density difference highlights porosity
Pharmaceutical Excipient Catalyst Support Adsorbent

Direct Compressibility and Tablet Hardness

A specifically engineered magnesium hydroxide carbonate demonstrates direct compressibility, achieving tablet hardness values ranging from >80 N to >200 N when compressed with a pressing force of 10–20 kN, with a friability of less than 0.2% by weight [1]. This performance is enabled by a BET surface area of at least 44 m²/g and a particle size (D₅₀) between 20 and 60 μm [1]. In comparison, conventional pulverulent magnesium hydroxide carbonate cannot be directly tableted without special additives or pre-treatment due to poor flow and compressibility [1].

Direct Compressibility
Head-to-head
Tablet hardness >80 N to >200 N (at 10–20 kN) with friability
Eliminates granulation step, reducing manufacturing cost and improving consistency
Direct compression vs. conventional grade requiring pre-treatment
Flame Retardancy
Head-to-head
Hydrotalcite-type filler yielded slowest heat release rate at 50 wt.% in EVA
Slower heat release may allow reduced filler loading or improved fire safety margins
Compared to aluminum hydroxide and magnesium hydroxide under identical conditions
Thermal Decomposition
Class-level
Two stages (dehydration + decarbonation) vs. single-stage for magnesium hydroxide
Supports controlled gas release for ceramic precursors and flame retardant tuning
Decomposition profile may vary with hydration degree; grade-specific verification advised
Pharmaceutical Manufacturing Tableting Excipient

Flame Retardant Performance in EVA Composites

In ethylene-vinyl acetate (EVA) copolymer filled with 50 wt.% inorganic filler, the use of a hydrotalcite-like magnesium aluminum hydroxycarbonate resulted in the slowest heat release rate and lowest evolved gas temperature compared to formulations using aluminum hydroxide or magnesium hydroxide [1]. This improvement is attributed to the layered structure of the hydroxycarbonate, which promotes an intumescent charring mechanism that is not observed with simple hydroxides [1].

Flame Retardancy
Head-to-head
Hydrotalcite-type filler yielded slowest heat release rate at 50 wt.% in EVA
Slower heat release may allow reduced filler loading or improved fire safety margins
Compared to aluminum hydroxide and magnesium hydroxide under identical conditions
Flame Retardancy Polymer Composites Fire Safety

Two-Stage Thermal Decomposition

Basic magnesium carbonate decomposes in two distinct stages: an initial dehydration step followed by decarbonation [1]. This contrasts with magnesium hydroxide, which exhibits a single endothermic decomposition peak around 300–340°C [2]. The two-stage decomposition of magnesium hydroxycarbonate allows for greater flexibility in thermal processing and more controlled gas release in flame retardant applications.

Thermal Decomposition
Class-level
Two stages (dehydration + decarbonation) vs. single-stage for magnesium hydroxide
Supports controlled gas release for ceramic precursors and flame retardant tuning
Decomposition profile may vary with hydration degree; grade-specific verification advised
Thermal Analysis Ceramic Precursors Fire Retardants

Optimal Application Scenarios


Direct Compression Tableting

When developing oral solid dosage forms requiring efficient manufacturing without granulation, a directly compressible grade of magnesium hydroxide carbonate with a BET surface area ≥44 m²/g and particle size (D₅₀) of 20–60 μm is indicated. This material achieves tablet hardness >80 N at pressing forces of 10–20 kN with friability <0.2%, enabling robust tablet production [1].

Porous Carrier for Active Ingredients

For formulations requiring a stable, high-surface-area carrier to adsorb and homogeneously distribute micronized functional substances (e.g., low-dose APIs, diagnostic agents), magnesium hydroxide carbonate with a BET surface area of 25–70 m²/g and bulk density of 0.40–0.60 g/mL provides an ideal ordered mixture platform [1].

Flame Retardant in EVA Composites

In EVA copolymer formulations requiring improved fire resistance, a hydrotalcite-type magnesium aluminum hydroxycarbonate at 50 wt.% loading delivers a slower heat release rate and lower evolved gas temperature compared to aluminum hydroxide or magnesium hydroxide [1]. This is particularly relevant for cable sheathing, construction materials, and automotive components where fire safety standards are stringent.

Controlled Porosity MgO Precursor

When synthesizing magnesium oxide with tailored porosity, magnesium hydroxycarbonate's two-stage thermal decomposition (dehydration followed by decarbonation) offers precise control over gas evolution and pore formation during calcination [1]. This is advantageous over single-stage decomposers like magnesium hydroxide, which provide less flexibility in microstructure engineering.

Application
Selection Property
Validation Focus
Direct Compression Tableting
Direct compressibility & high surface area grade
Tablet hardness and friability under direct compression
Porous Carrier for Actives
BET surface area 25–70 m²/g and bulk density range
Adsorption capacity and homogeneity of active distribution
Flame Retardant in EVA
Layered hydroxycarbonate structure with intumescent charring
Heat release rate and char morphology in EVA composites
Controlled Porosity MgO Precursor
Two-stage thermal decomposition profile
Pore development and gas evolution during calcination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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